N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine

OLED hole-transport charge-carrier mobility

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine, commonly designated α-NPD or VNPB, is a naphthyl‑substituted benzidine derivative that functions as a hole‑transport material (HTM) in organic light‑emitting diodes (OLEDs), perovskite light‑emitting diodes (PeLEDs), organic photovoltaic cells (OPVs), and spintronic devices. It is characterised by a transport gap of ~4 eV, an ionisation potential of 5.5 eV, and a room‑temperature hole mobility on the order of 10⁻³ cm² V⁻¹ s⁻¹.

Molecular Formula C46H36N2
Molecular Weight 616.808
CAS No. 495416-60-9
Cat. No. B2818349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine
CAS495416-60-9
Molecular FormulaC46H36N2
Molecular Weight616.808
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C
InChIInChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3
InChIKeyZJFKMIYGRJGWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine (α-NPD, CAS 495416-60-9) — Core Specifications for Procurement in Organic Electronics


N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine, commonly designated α-NPD or VNPB, is a naphthyl‑substituted benzidine derivative that functions as a hole‑transport material (HTM) in organic light‑emitting diodes (OLEDs), perovskite light‑emitting diodes (PeLEDs), organic photovoltaic cells (OPVs), and spintronic devices . It is characterised by a transport gap of ~4 eV, an ionisation potential of 5.5 eV, and a room‑temperature hole mobility on the order of 10⁻³ cm² V⁻¹ s⁻¹ [1][2]. The compound is typically purified by vacuum sublimation (>99 % HPLC) and is compatible with thermal evaporation processes used in thin‑film device fabrication .

Why N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine Cannot Be Interchanged with Structural Analogs Without Quantitative Performance Consequences


Hole‑transport materials that share the naphthyl‑benzidine backbone, such as NPB (CAS 123847‑85‑8) and TPD (CAS 65181‑78‑4), differ substantially in their methyl substitution patterns, which in turn dictate hole mobility, glass transition temperature (Tg), and morphological stability [1]. α‑NPD’s two methyl groups on the central biphenyl core perturb molecular packing relative to NPB, yielding a zero‑bias hole mobility approximately 4.6‑fold higher than that of NPB while retaining a Tg of 362 K (89 °C) — intermediate between TPD (60 °C) and NPB (95‑98 °C) [1][2]. Furthermore, α‑NPD exhibits unique spin‑transport characteristics (spin diffusion length ≈62 nm, spin relaxation time ≈1.9 μs) that are not reported for NPB or TPD, making it functionally irreplaceable for spintronic applications [3]. Consequently, selecting NPB or TPD solely on the basis of nominal chemical similarity risks compromising device efficiency, operational lifetime, or entirely precluding specific application modalities. The quantitative evidence below substantiates these differentiation claims.

Product‑Specific Quantitative Evidence Guide: N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine (α‑NPD)


Hole Mobility Superiority Over NPB — Zero‑Field Comparison from Time‑of‑Flight and Spin‑Pump Measurements

α‑NPD delivers a zero‑bias hole mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹, measured by spin‑pump‑induced spin transport in thermally evaporated thin films [1]. In contrast, the closest structural analog NPB (N,N'‑bis(naphthalen‑1‑yl)‑N,N'‑bis(phenyl)benzidine) exhibits a zero‑field hole mobility of 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ determined by time‑of‑flight measurement under comparable conditions [2]. The resulting mobility ratio of ~4.6 × translates directly into lower driving voltages and reduced Joule heating in OLED devices when α‑NPD is employed as the hole‑transport layer.

OLED hole-transport charge-carrier mobility

Unique Spin Transport Properties — Spin Diffusion Length and Relaxation Time Unmatched by Common HTMs

α‑NPD exhibits a spin diffusion length of approximately 62 nm and a spin relaxation time (τ) of approximately 1.9 μs at room temperature, as determined by spin‑pump‑induced spin transport measurements [1]. These spin‑transport figures of merit have not been reported for structurally analogous HTMs such as NPB, TPD, or TCTA, which are primarily characterised by their charge‑transport properties alone [2]. The long spin relaxation time indicates that α‑NPD can sustain coherent spin transport over distances relevant for practical spintronic device architectures, a capability not shared by the comparator compounds.

spintronics spin relaxation organic semiconductors

Perovskite Light‑Emitting Diode Performance — Dual‑HTL Architecture with α‑NPD Outperforms All Other HTL Combinations

In a systematic study of dual hole‑transport layer (HTL) configurations for green perovskite light‑emitting diodes (PeLEDs), the PEDOT:PSS/α‑NPD combination achieved a maximum luminance of 19 625 cd m⁻², a peak current efficiency of 19.2 cd A⁻¹, and a turn‑on voltage of 3.8 V, outperforming all other HTL combinations evaluated (including single‑layer PEDOT:PSS, poly‑TPD, and poly‑TCTA variants) [1]. The performance improvement is attributed to the well‑matched HOMO level of α‑NPD with both the PEDOT:PSS anode buffer and the perovskite emissive layer, which enhances hole injection and improves charge balance within the device [1].

perovskite LED dual-HTL charge balance

Multiple Quantum Well OLED Efficiency Enhancement — α‑NPD as QW Wall Material Boosts Luminous and Power Efficiency

Incorporating α‑NPD as the quantum well (QW) wall material in a type‑II multiple quantum well (MQW) OLED structure, with m‑MTDATA as the QW material, improved the luminous efficiency by 25 % and the power efficiency by 17 % relative to a reference device without the MQW architecture [1]. The efficiency gain stems from hole confinement within the QW that enhances electron–hole balance in the emissive zone — an effect that relies on the specific HOMO‑level offset between α‑NPD and m‑MTDATA. Replacing α‑NPD with NPB or TPD would alter this offset, potentially negating the confinement advantage.

MQW OLED quantum well charge confinement

Cost‑Effective Hole‑Transport Layer for Perovskite Solar Cells — α‑NPD as a Viable Alternative to High‑Cost Spiro‑OMeTAD

Perovskite solar cells (PSCs) fabricated with α‑NPD as the hole‑transport layer achieved a power conversion efficiency (PCE) of 6.03 %, with a short‑circuit current density (Jsc) of 15.60 mA cm⁻², an open‑circuit voltage (Voc) of 0.84 V, and a fill factor (FF) of 0.46 under AM 1.5G illumination [1]. While the PCE of α‑NPD‑based devices is lower than that of champion spiro‑OMeTAD devices (typically >15 % PCE), the study explicitly positions α‑NPD as a low‑cost HTM candidate whose material cost is substantially lower than that of spiro‑OMeTAD, which suffers from a multi‑step synthetic route and high purification expense [1][2]. For applications where moderate efficiency is acceptable and cost is the dominant driver, α‑NPD offers a quantifiable procurement advantage.

perovskite solar cells cost-reduction HTM screening

Best Research and Industrial Application Scenarios for N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine (α‑NPD)


High‑Efficiency OLEDs Requiring Maximum Hole Mobility for Low Voltage Operation

In OLED architectures where minimising driving voltage is paramount — such as portable displays, wearable electronics, and battery‑operated signage — α‑NPD’s zero‑bias hole mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ provides a ~4.6‑fold mobility advantage over NPB [1]. This translates directly into reduced voltage drop across the hole‑transport layer, lower power consumption, and decreased Joule heating, thereby extending operational lifetime under constant‑current driving conditions.

Organic Spintronic Devices Exploiting Long Spin Coherence

α‑NPD is uniquely suited for organic spintronic devices — including spin‑valves, spin‑organic light‑emitting diodes (spin‑OLEDs), and spin field‑effect transistors (spin‑FETs) — because it exhibits a spin diffusion length of ~62 nm and a spin relaxation time of ~1.9 μs at room temperature, values not reported for any other naphthyl‑benzidine HTM [2]. Procuring α‑NPD is a prerequisite for research groups and R&D labs developing room‑temperature organic spintronic prototypes.

High‑Brightness Perovskite Light‑Emitting Diodes with Dual‑HTL Architecture

For green PeLEDs targeting display or solid‑state lighting applications, the PEDOT:PSS/α‑NPD dual‑HTL configuration delivers a maximum luminance of 19 625 cd m⁻² and a current efficiency of 19.2 cd A⁻¹ — the highest among all HTL combinations tested on the same device platform [3]. Researchers and manufacturers developing perovskite‑based emissive technologies should specify α‑NPD as the organic HTL component in dual‑layer stacks to achieve best‑in‑class brightness and efficiency.

Cost‑Constrained Perovskite Solar Cell Research and Prototyping

In academic and industrial perovskite solar cell programmes where the high cost of spiro‑OMeTAD is prohibitive, α‑NPD serves as a structurally defined, commercially available HTM alternative that has demonstrated a PCE of 6.03 % in mesoscopic device architectures [4]. While not matching the efficiency of spiro‑OMeTAD, α‑NPD enables material screening, interface engineering studies, and large‑area processing development at substantially lower procurement cost, accelerating the research‑to‑prototype pipeline.

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